molecular formula C16H22N2O3 B12799988 Benzamide, 5-acetamido-2-allyloxy-N,N-diethyl- CAS No. 6525-22-0

Benzamide, 5-acetamido-2-allyloxy-N,N-diethyl-

Cat. No.: B12799988
CAS No.: 6525-22-0
M. Wt: 290.36 g/mol
InChI Key: POKUFECDXADOTJ-UHFFFAOYSA-N
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Description

Benzamide, 5-acetamido-2-allyloxy-N,N-diethyl- is a synthetic organic compound belonging to the benzamide class This compound is characterized by the presence of an acetamido group, an allyloxy group, and two diethyl groups attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 5-acetamido-2-allyloxy-N,N-diethyl- typically involves multiple steps:

    Starting Material: The synthesis begins with the preparation of 5-acetamido-2-hydroxybenzoic acid.

    Allylation: The hydroxy group is then converted to an allyloxy group using allyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of Benzamide, 5-acetamido-2-allyloxy-N,N-diethyl- may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 5-acetamido-2-allyloxy-N,N-diethyl- undergoes various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.

    Reduction: The acetamido group can be reduced to an amine under specific conditions.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Epoxides: and from oxidation reactions.

    Amines: from reduction reactions.

    Substituted benzamides: from electrophilic aromatic substitution reactions.

Scientific Research Applications

Benzamide, 5-acetamido-2-allyloxy-N,N-diethyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its analgesic, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, 5-acetamido-2-allyloxy-N,N-diethyl- involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    5-acetamido-2-hydroxybenzoic acid: A precursor in the synthesis of Benzamide, 5-acetamido-2-allyloxy-N,N-diethyl-.

    N,N-diethyl-m-toluamide (DEET): A well-known insect repellent with a similar diethylamide structure.

Uniqueness

Benzamide, 5-acetamido-2-allyloxy-N,N-diethyl- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

6525-22-0

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

5-acetamido-N,N-diethyl-2-prop-2-enoxybenzamide

InChI

InChI=1S/C16H22N2O3/c1-5-10-21-15-9-8-13(17-12(4)19)11-14(15)16(20)18(6-2)7-3/h5,8-9,11H,1,6-7,10H2,2-4H3,(H,17,19)

InChI Key

POKUFECDXADOTJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)NC(=O)C)OCC=C

Origin of Product

United States

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